molecular formula C4HCl2IS B1355080 2,5-Dichloro-3-iodothiophene CAS No. 43225-59-8

2,5-Dichloro-3-iodothiophene

Cat. No. B1355080
CAS RN: 43225-59-8
M. Wt: 278.93 g/mol
InChI Key: DPXGPXPLIDOIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dichloro-3-iodothiophene” is an organic compound with the molecular formula C4HCl2IS . It is a pale yellow liquid .


Synthesis Analysis

The synthesis of 3-iodothiophenes can be achieved by the iodoheterocyclisation of 1-mercapto-3-alkyn-2-ols in ionic liquids . Another method involves the coordination catalytic iodination of 3-bromothiophene and KI using CuI/different 1, 2-diamine ligands as catalysts .


Molecular Structure Analysis

The molecular structure of “2,5-Dichloro-3-iodothiophene” consists of a thiophene ring with two chlorine atoms and one iodine atom attached .


Chemical Reactions Analysis

Thiophene-based conjugated polymers have been synthesized for electronic and optoelectronic applications using nickel and palladium-based catalytic systems . The reactions leading to substitution on a thiophene ring include nucleophilic, electrophilic, and radical reactions .


Physical And Chemical Properties Analysis

“2,5-Dichloro-3-iodothiophene” has a predicted boiling point of 253.4±35.0 °C and a predicted density of 2.233±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Derivative Formation

Research has shown the potential of 2,5-Dichloro-3-iodothiophene in the synthesis of various derivatives. For instance, Ayres, Longworth, and Mcomie (1975) explored the synthesis of derivatives of cyclobuteno[c]thiophen from 2,5-dichlorothiophen, including the production of dialdehydes and various disubstituted thiophens (Ayres, Longworth, & Mcomie, 1975).

Polymerization Processes

A study by Meng et al. (2003) focused on the solid-state synthesis of a conducting polythiophene via a novel heterocyclic coupling reaction, which did not occur for 2,5-dichloro-3,4-ethylenedioxythiophene, suggesting a unique behavior of related compounds (Meng et al., 2003).

Reactions and Chemical Behavior

Barker, Huddleston, and Shutler (1975) examined the preparation and reactions of 2,5-dimethoxythiophen from 2,5-di-iodothiophen, revealing insights into its electrophilic substitution reactions and susceptibility to ring opening (Barker, Huddleston, & Shutler, 1975).

Photoinduced Reactions

Research by Herrera et al. (2011) on the photoinduced reaction of 2-iodothiophene in various solvents like n-heptane, dichloromethane, and methanol, provides insights into the behavior of similar compounds under photochemical conditions (Herrera et al., 2011).

Electron Correlation and Relativistic Effects

The influence of electron correlation and relativistic effects on the valence shell photoelectron spectrum of iodothiophene was studied by Trofimov et al. (2002), providing valuable information on the electronic properties of related thiophene compounds (Trofimov et al., 2002).

Kinetic Studies in Polymerization

A kinetic study by Lamps and Catala (2011) on the polymerization of bromo- and iodothiophenes using Ni(dppp)Cl2 as a catalyst, highlights the potential applications of 2,5-Dichloro-3-iodothiophene in controlled polymerization processes (Lamps & Catala, 2011).

Iodocyclization and Synthesis Methods

Santana et al. (2014) demonstrated a simple synthesis of 3-iodothiophenes, which could be relevant for the synthesis methods involving 2,5-Dichloro-3-iodothiophene (Santana et al., 2014).

Safety And Hazards

“2,5-Dichloro-3-iodothiophene” is classified as a combustible liquid. It is harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation .

Future Directions

Thiophene-based conjugated polymers have been the focus of recent research due to their exceptional optical and conductive properties. They have potential applications in electronic devices . The development of new synthetic reactions that meet the principles of green chemistry is also a future direction .

properties

IUPAC Name

2,5-dichloro-3-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2IS/c5-3-1-2(7)4(6)8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXGPXPLIDOIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515016
Record name 2,5-Dichloro-3-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-iodothiophene

CAS RN

43225-59-8
Record name 2,5-Dichloro-3-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-3-iodothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-3-iodothiophene
Reactant of Route 2
2,5-Dichloro-3-iodothiophene
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-3-iodothiophene
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-3-iodothiophene
Reactant of Route 5
2,5-Dichloro-3-iodothiophene
Reactant of Route 6
2,5-Dichloro-3-iodothiophene

Citations

For This Compound
3
Citations
S GRONOWITZ, B HOLM - Acta Chem. Scand. B, 1976 - actachemscand.org
The use of N-bromosuccinimide (NBS; Wohl-Ziegler reaction) for benzylic and allylic bromine-tions is well established1 and the mechanism of the reaction is known (for a review cf. Ref. …
Number of citations: 21 actachemscand.org
S Gronowitz, AB Hörnfeldt - 2004 - books.google.com
There is a vast and often bewildering array of synthetic methods and reagents available to organic chemists today. The Best Synthetic Methods series allows any scientist who is …
Number of citations: 87 books.google.com
S Gronowitz - Phosphorus, Sulfur, and Silicon and the Related …, 1998 - Taylor & Francis
Differences in chemistry and NMR-properties between selenophene and thiophene will be discussed. Methods for the preparation of selenophenes, especially the preparation of …
Number of citations: 13 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.